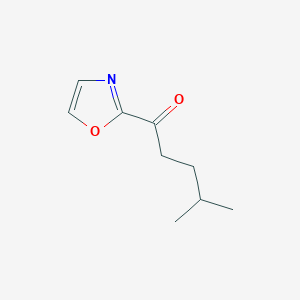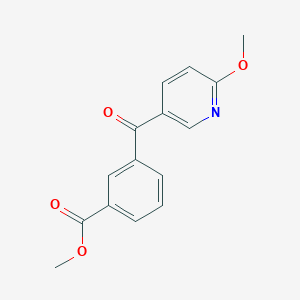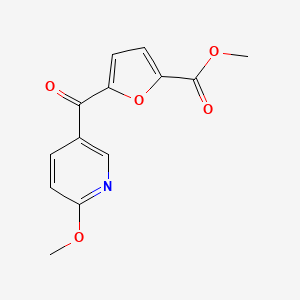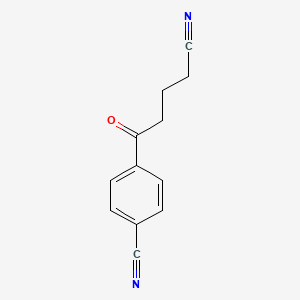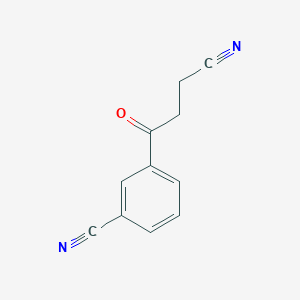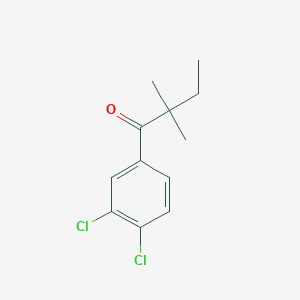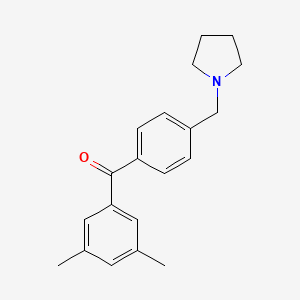
3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO . It contains a total of 45 atoms; 23 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 47 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4’-pyrrolidinomethyl benzophenone includes a total of 47 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 1 tertiary amine(s) (aliphatic) and 1 Pyrrolidine(s) .Applications De Recherche Scientifique
1. Photocycloaddition Reactions
The [2 + 2] photochemical additions of 1,3-dimethylthymine (DMT) with benzophenone and its derivatives reveal temperature-dependent regioselectivity, indicating the significant role of triplet 1,4-diradicals in the Paternò-Büchi reaction. This study contributes to understanding the mechanisms of photochemical reactions involving benzophenone derivatives (Hei et al., 2005).
2. Phosphorescence Studies in Aqueous Solutions
Research on benzophenone in aqueous solutions for photosensitizing the formation of cyclobutane dimers of pyrimidine derivatives, involving energy transfer from the benzophenone triplet state, provides insight into the transient species produced during flash excitation of benzophenone (Helene, 1972).
3. Use in Synthesis of Cyanoacetamide Benzoic Acid and Benzophenone Derivatives
N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent demonstrates the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives. This work explores the use of ultrasonication as an eco-friendly alternative to conventional heating methods (Almarhoon et al., 2020).
4. Analysis of Photocured Sample Yellowness
A study investigates the reasons for the yellowness of samples cured by the benzophenone/1,3-benzodioxole photoinitiating system. This research is significant for the photocuring field, particularly in understanding the interaction of excited benzophenone and 1,3-benzodioxole (Yang et al., 2015).
5. Luminescent Sensing of Nitrobenzene and Iron(III)
Novel metal-organic frameworks (MOFs) associated with benzophenone-3,3′,4,4′-tetracarboxylic acid demonstrate sensitive detection of nitrobenzene and selective sensing for Fe3+ ions, showing potential as dual-functional materials (Zhang et al., 2017).
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h5-8,11-13H,3-4,9-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYFFOYLJWJFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642751 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-53-9 |
Source


|
| Record name | Methanone, (3,5-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

